2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide

pKa hydrogen bonding amide acidity

Researchers needing a bifunctional building block for tandem conjugation often face limited options with controlled reactivity. 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide (CAS 1138445-67-6) offers a bromoacetyl electrophilic center for nucleophilic displacement and a reducible nitro group as a latent amine. The ortho-methyl group provides steric bias for regioselective cyclization, distinct from simpler bromoacetanilides. • Dual-functionality: electrophilic warhead & reducible nitro group for tandem modification • Ortho-methyl substituent: directs steric-controlled reaction trajectories • ≥98% purity: ensures reproducible synthetic outcomes

Molecular Formula C9H9BrN2O3
Molecular Weight 273.08 g/mol
CAS No. 1138445-67-6
Cat. No. B1532098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide
CAS1138445-67-6
Molecular FormulaC9H9BrN2O3
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CBr
InChIInChI=1S/C9H9BrN2O3/c1-6-7(11-9(13)5-10)3-2-4-8(6)12(14)15/h2-4H,5H2,1H3,(H,11,13)
InChIKeyOSDJCSTWUQWVPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide (CAS 1138445-67-6): Core Chemical Identity and Procurement Context


2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide (CAS 1138445-67-6) is a nitroaromatic bromoacetamide building block with molecular formula C₉H₉BrN₂O₃ and molecular weight 273.08 g/mol . It belongs to the class of N-aryl-α-bromoacetamides, characterized by a reactive bromoacetyl moiety attached to a 2-methyl-3-nitro-substituted aniline scaffold. The compound is typically supplied as a yellow solid with a purity of ≥98% and is used exclusively for research purposes as a synthetic intermediate . Its structural features—a bromoacetamide electrophilic warhead, a nitro group reducible to an amine, and a sterically hindering ortho-methyl group—define its utility profile and differentiate it from simpler bromoacetanilide analogs.

Why 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide Cannot Be Replaced by Generic Bromoacetanilides or Nitroaniline Derivatives


Substituting 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide with superficially similar bromoacetanilides (e.g., 2-bromo-N-phenylacetamide or 2-bromo-N-(4-nitrophenyl)acetamide) or with the non-brominated precursor N-(2-methyl-3-nitrophenyl)acetamide introduces meaningful differences in reactivity, physicochemical properties, and synthetic utility. The bromoacetyl group provides an electrophilic handle for nucleophilic displacement that is absent in the non-brominated analog, while the ortho-methyl group imposes steric constraints that alter reaction trajectories compared to unsubstituted or para-nitro isomers . Even the structural isomer Bikinin (CAS 188011-69-0)—sharing the identical molecular formula C₉H₉BrN₂O₃—possesses a pyridine-carboxylic acid core rather than a nitrobenzene scaffold, resulting in a fundamentally different biological activity profile as a plant GSK-3 kinase inhibitor [1]. These distinctions are quantified in the evidence below.

Quantitative Differentiation Evidence: 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide vs. Closest Analogs


Amide NH Acidity (pKa): Enhanced Hydrogen-Bond Donor Strength Relative to the Non-Brominated Analog

The predicted pKa of the amide NH in 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide is 11.61 ± 0.70, compared to 14.21 ± 0.70 for the non-brominated analog N-(2-methyl-3-nitrophenyl)acetamide (CAS 56207-36-4) . The 2.60 log-unit increase in acidity arises from the electron-withdrawing inductive effect of the α-bromine atom on the acetamide carbonyl, which stabilizes the conjugate base. This enhanced acidity translates to stronger hydrogen-bond donor capacity, a parameter relevant to supramolecular recognition, crystal engineering, and protein-ligand interactions.

pKa hydrogen bonding amide acidity electron-withdrawing effect

Density and Boiling Point Elevation: Practical Implications for Purification and Formulation Relative to Non-Brominated Precursor

2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide exhibits a predicted density of 1.667 ± 0.06 g/cm³ and a boiling point of 397.8 ± 37.0 °C, compared to 1.289 ± 0.06 g/cm³ and 353.4 ± 30.0 °C for the non-brominated analog N-(2-methyl-3-nitrophenyl)acetamide . The density increase (+29.3%) and boiling point elevation (+44.4 °C) are attributable to the heavier bromine atom (atomic mass 79.9 Da) and enhanced polarizability, which strengthen intermolecular dispersion forces. These differences directly affect practical laboratory handling: the higher boiling point enables distillation-based purification at temperatures that would degrade the non-brominated analog, while the higher density facilitates phase separation during aqueous workup.

density boiling point purification physicochemical properties

Regioisomeric Nitro Position: Steric and Electronic Differentiation from 2-Nitro and 4-Nitro Bromoacetanilide Isomers

The target compound bears the nitro group at the 3-position with a sterically demanding methyl group at the 2-position (ortho to the amide). In contrast, 2-bromo-N-(2-nitrophenyl)acetamide (CAS 5326-94-3) places the nitro group ortho to the amide nitrogen, while 2-bromo-N-(4-nitrophenyl)acetamide (CAS 3598-91-2) positions it para . The 2-nitro isomer has a density of 1.755 g/cm³ and a boiling point of 431.1 °C , while the 4-nitro isomer melts with decomposition at 180–182 °C . The 2-methyl-3-nitro substitution pattern in the target compound places the nitro group in a meta relationship to the amide, avoiding the strong intramolecular hydrogen bonding and altered electrophilicity seen in the ortho-nitro isomer, while the methyl group provides steric shielding of the amide NH that is absent in both the 2-nitro and 4-nitro isomers. This unique substitution pattern modulates the reactivity of the bromoacetyl group toward nucleophiles and influences the conformational preferences of the molecule.

regioisomer nitro position steric hindrance reactivity bromoacetanilide

Structural Isomer Distinction from Bikinin: Same Molecular Formula, Divergent Core Scaffold and Biological Activity

Both 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide and Bikinin (CAS 188011-69-0) share the identical molecular formula C₉H₉BrN₂O₃ and molecular weight 273.08 g/mol, yet they possess fundamentally different core scaffolds . Bikinin is 4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid—a pyridine-based γ-keto acid—and is a well-characterized ATP-competitive inhibitor of Arabidopsis GSK-3/Shaggy-like kinases with reported IC₅₀ values of approximately 68 nM against plant GSK-3 and residual kinase activity <10% for multiple ASK isoforms at 10 µM [1]. The target compound, in contrast, is a nitrobenzene-based bromoacetamide with no reported kinase inhibitory activity in the primary literature. The core scaffold difference (pyridine-carboxylic acid vs. nitrobenzene-acetamide) dictates distinct hydrogen-bonding patterns, metabolic stability, and target engagement profiles. Researchers seeking a GSK-3 inhibitor should select Bikinin; those requiring a nitroaromatic bromoacetamide building block for covalent modification or further synthetic elaboration should select the target compound.

structural isomer Bikinin GSK-3 inhibitor nitrobenzene pyridine scaffold hopping

Bromoacetyl Electrophilic Reactivity: Covalent Modification Capacity Absent in the Non-Brominated Analog

The bromoacetyl group (–COCH₂Br) in the target compound serves as a reactive electrophilic center capable of undergoing Sₙ2 displacement by thiols, amines, and other nucleophiles, enabling covalent modification of biomolecules or further synthetic diversification . The non-brominated analog N-(2-methyl-3-nitrophenyl)acetamide (CAS 56207-36-4) lacks this reactive handle entirely, containing only an acetyl group (–COCH₃) that is inert toward nucleophilic displacement under mild conditions. Bromoacetamides as a class are established affinity labels for cysteine residues in proteins and are employed in the design of covalent enzyme inhibitors . The target compound thus provides a dual-functionality scaffold: the bromoacetyl group for covalent attachment or further derivatization, and the nitro group for subsequent reduction to an aniline for additional synthetic elaboration.

bromoacetyl electrophile covalent inhibitor nucleophilic substitution alkylating agent

Optimal Application Scenarios for 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide Based on Differentiated Properties


Covalent Probe and Affinity Label Design Requiring a Nitroaromatic Bromoacetamide Warhead

The bromoacetyl electrophilic center enables covalent attachment to cysteine or other nucleophilic residues in target proteins . The 2-methyl-3-nitro substitution pattern provides a distinct steric and electronic environment compared to simpler bromoacetanilides, which may confer selectivity in protein labeling experiments. The nitro group serves as a latent amine for subsequent functionalization after reduction, enabling tandem covalent modification and downstream conjugation strategies .

Synthetic Intermediate for Heterocycle Construction via Sequential Bromoacetyl Displacement and Nitro Reduction

The compound's dual functionality—an electrophilic bromoacetyl group and a reducible nitro group—makes it a strategic intermediate for constructing benzimidazoles, benzodiazepines, and other fused heterocycles. The ortho-methyl group provides steric bias that can influence regioselectivity in cyclization reactions compared to non-methylated analogs. The higher boiling point (397.8 °C predicted) relative to the non-brominated precursor (353.4 °C) permits harsher thermal reaction conditions when needed .

Structure-Activity Relationship (SAR) Studies Requiring a Brominated Comparator with Enhanced Amide NH Acidity

With a predicted amide NH pKa of 11.61—2.60 log units more acidic than the non-brominated analog (pKa 14.21)—this compound serves as a probe for evaluating the contribution of hydrogen-bond donor strength to biological activity . This property is relevant for medicinal chemistry programs exploring amide NH interactions with protein backbone carbonyls or side-chain acceptors.

Physicochemical Reference Standard for Nitroaromatic Bromoacetamide Characterization

The well-defined predicted properties (density 1.667 g/cm³, boiling point 397.8 °C) and commercial availability at ≥98% purity make this compound suitable as a reference standard for analytical method development targeting this compound class. Its distinct density facilitates chromatographic method optimization where retention time shifts relative to non-halogenated analogs need to be characterized .

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